

Application Notes & Protocols: The Synthetic Utility of 2,5-Difluoro-4-methoxybenzaldehyde

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Compound of Interest

Compound Name: 2,5-Difluoro-4-methoxybenzaldehyde

Cat. No.: B1587805

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Introduction: A Versatile Fluorinated Building Block

2,5-Difluoro-4-methoxybenzaldehyde is a polysubstituted aromatic aldehyde that has emerged as a crucial building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique electronic properties, stemming from the interplay between the electron-donating methoxy group and the strongly electron-withdrawing fluorine atoms, render it an invaluable synthon for creating complex molecular architectures. The fluorine substituents are known to enhance key properties in drug candidates, such as metabolic stability, binding affinity, and membrane permeability, making this aldehyde a sought-after precursor for novel therapeutics.^{[1][2]}

This document serves as a technical guide for researchers, outlining the core reactivity, key applications, and detailed experimental protocols for the effective use of **2,5-Difluoro-4-methoxybenzaldehyde** in synthetic workflows.

| Property | Value | Source |
|-------------------|---|--------|
| Molecular Formula | C ₈ H ₆ F ₂ O ₂ | [3][4] |
| Molecular Weight | 172.13 g/mol | [4] |
| Appearance | Solid | [4] |
| IUPAC Name | 2,5-difluoro-4-methoxybenzaldehyde | [5] |
| SMILES | <chem>COC1=C(C=C(C(=C1)F)C=O)F</chem> | [4][5] |
| InChIKey | DCGKDDVUUMOTDH-UHFFFAOYSA-N | [4][5] |

Section 1: Core Reactivity and Strategic Considerations

The primary site of reactivity in **2,5-Difluoro-4-methoxybenzaldehyde** is the aldehyde functional group, which readily participates in a wide array of classic carbonyl chemistries. The synthetic utility of this compound is enhanced by the electronic nature of its substituents. The two fluorine atoms act as strong inductive electron-withdrawing groups, which can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the methoxy group is a resonance-donating group. This electronic push-pull system influences not only the reactivity of the aldehyde but also directs the regioselectivity of any further electrophilic aromatic substitution reactions, should they be pursued.

When planning a synthesis, the choice of reagents and reaction conditions is critical. The aldehyde can be transformed into alkenes, amines, alcohols, and other functional groups, providing multiple pathways for molecular elaboration. The following sections detail two of the most powerful and widely used transformations.

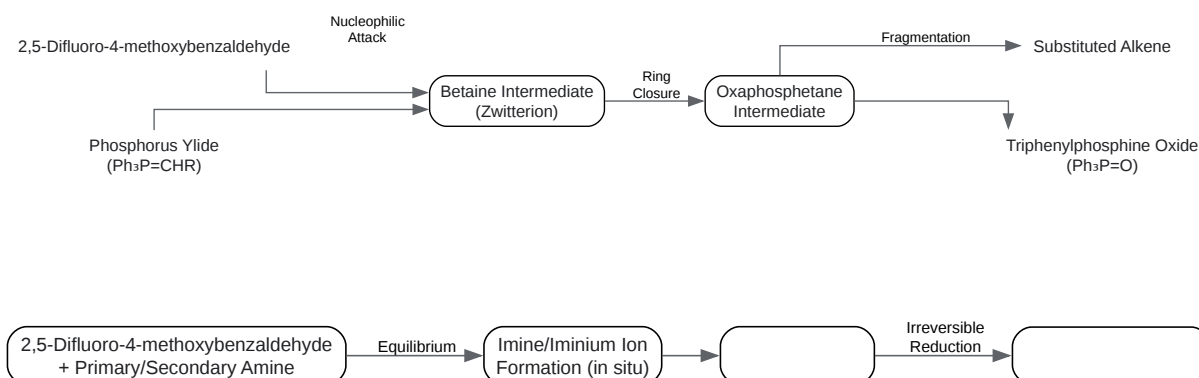
Section 2: Application in Carbon-Carbon Bond Formation: The Wittig Reaction

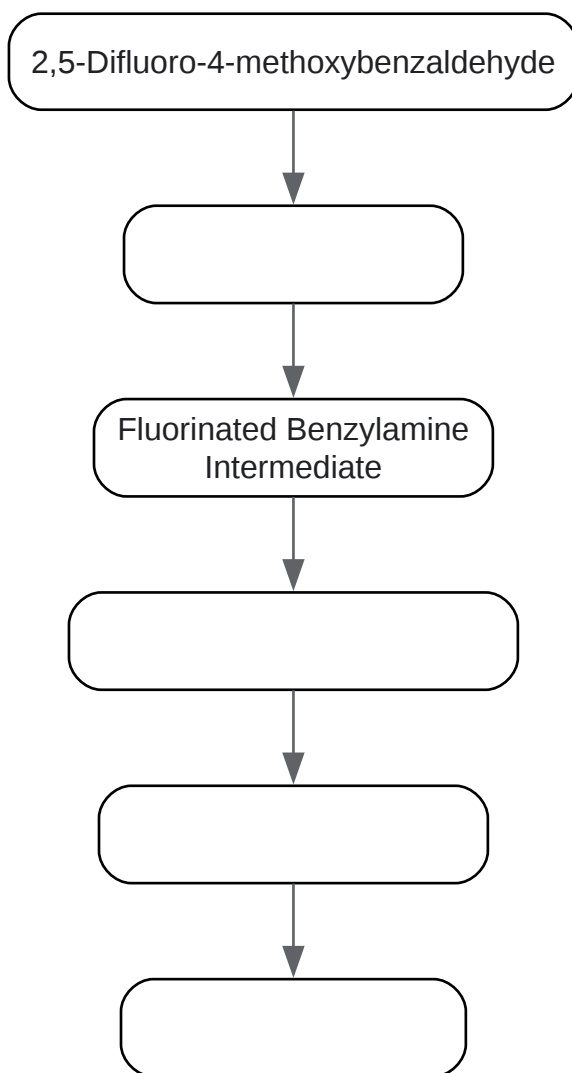
Application Note: Alkene Synthesis

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide.[6][7] This transformation is exceptionally valuable for extending carbon skeletons and introducing vinyl functionalities, which are common motifs in natural products and pharmaceutical agents. When applied to **2,5-Difluoro-4-methoxybenzaldehyde**, the Wittig reaction provides a reliable method for converting the aldehyde into a substituted styrene derivative, opening pathways to polymers, advanced materials, and complex drug scaffolds. The stereochemical outcome of the reaction can often be controlled by the nature of the ylide used; stabilized ylides typically favor the formation of (E)-alkenes, whereas non-stabilized ylides yield (Z)-alkenes.[8]

Mechanistic Pathway

The reaction proceeds through the nucleophilic attack of the phosphorus ylide on the electrophilic carbonyl carbon of the aldehyde. This forms a zwitterionic intermediate known as a betaine, which rapidly undergoes ring closure to form a four-membered oxaphosphetane intermediate.[9] The thermodynamic driving force of the reaction is the subsequent collapse of this intermediate, which yields the desired alkene and the highly stable triphenylphosphine oxide byproduct.[9]





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